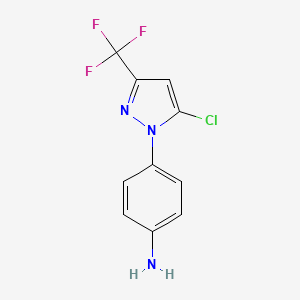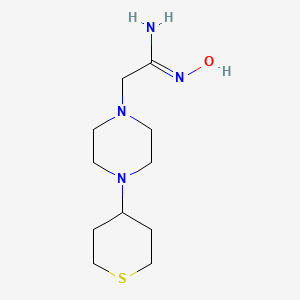![molecular formula C33H34N4O3 B13427342 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a fusion of isoindole and xanthene moieties, and its multiple functional groups, including furan, ethylamino, and dimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one typically involves a multi-step process. One common approach includes the following steps:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic conditions.
Introduction of the Xanthene Moiety: The xanthene ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Functional Group Modifications: The furan ring and ethylamino groups are introduced through nucleophilic substitution reactions, often using reagents like dimethylfuran and ethylamine.
Final Assembly: The final step involves the formation of the spiro linkage, which can be achieved through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by interacting with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(methylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one
- 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(propylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one
Uniqueness
The uniqueness of 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one lies in its specific combination of functional groups and structural features. The presence of both ethylamino and dimethyl substituents, along with the spiro linkage, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C33H34N4O3 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C33H34N4O3/c1-7-34-28-16-30-26(14-20(28)4)33(27-15-21(5)29(35-8-2)17-31(27)40-30)25-12-10-9-11-24(25)32(38)37(33)36-18-23-13-19(3)22(6)39-23/h9-18,34-35H,7-8H2,1-6H3/b36-18- |
InChI Key |
CZXHFCLKRIPIQF-VHFSBPNMSA-N |
Isomeric SMILES |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3/N=C\C5=CC(=C(O5)C)C)C6=C(O2)C=C(C(=C6)C)NCC |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3N=CC5=CC(=C(O5)C)C)C6=C(O2)C=C(C(=C6)C)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


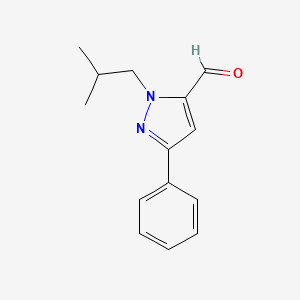
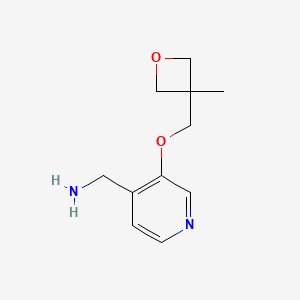
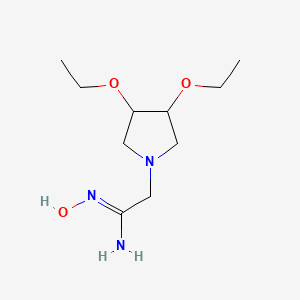
![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)
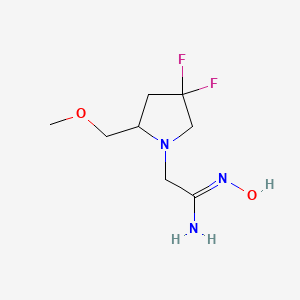
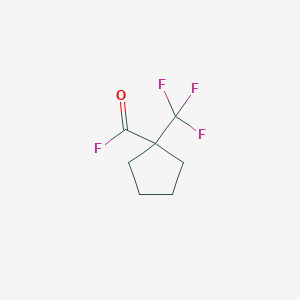
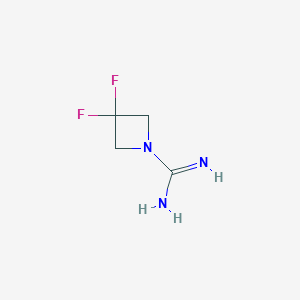

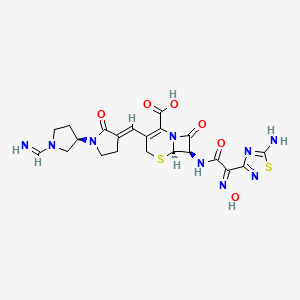
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)

